

solubility of H-D-Thr(bzl)-OH in organic solvents

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Compound of Interest

Compound Name: **H-D-Thr(bzl)-OH**

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An In-Depth Technical Guide to the Solubility of **H-D-Thr(Bzl)-OH** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of O-Benzyl-D-threonine (**H-D-Thr(Bzl)-OH**), a critical building block in synthetic organic chemistry and drug development, particularly in solid-phase peptide synthesis (SPPS). We delve into the physicochemical properties of this compound, explore the theoretical principles governing its dissolution in organic media, and present its known solubility profile in common laboratory solvents. A detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize reaction conditions, purification strategies, and formulation development involving **H-D-Thr(Bzl)-OH**.

Introduction: The Significance of H-D-Thr(Bzl)-OH Solubility

O-Benzyl-D-threonine, denoted as **H-D-Thr(Bzl)-OH**, is a non-natural amino acid derivative widely employed in the synthesis of complex peptides and other pharmaceutical intermediates. The benzyl (Bzl) group serves as a robust protecting group for the side-chain hydroxyl functionality of threonine, preventing undesirable side reactions, such as O-acylation, during peptide coupling steps.^[1] The use of D-amino acids like this one is a key strategy in drug design to enhance peptide stability against enzymatic degradation.

The solubility of **H-D-Thr(Bzl)-OH** in various organic solvents is a critical parameter that dictates its utility and handling. In solid-phase peptide synthesis (SPPS), efficient dissolution in solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is essential for successful coupling reactions.^[2] Poor solubility can lead to incomplete reactions, lower yields, and purification challenges. Therefore, a thorough understanding of its solubility profile is not merely academic but a practical necessity for process optimization and scalability.

Physicochemical Properties of H-D-Thr(Bzl)-OH

The solubility of a compound is intrinsically linked to its molecular structure and physical properties.

Molecular Structure:

Figure 1: Chemical structure of **H-D-Thr(Bzl)-OH**.

Key Properties:

- Molecular Formula: C₁₁H₁₅NO₃^[3]
- Molecular Weight: 209.24 g/mol ^[3]
- Appearance: White to off-white solid/powder^[3]
- Key Functional Groups:
 - Free amine (-NH₂)
 - Carboxylic acid (-COOH)
 - Benzyl ether (-O-CH₂-Ph) on the side chain
 - Chiral centers conferring its D-threonine configuration

The zwitterionic potential of the free amine and carboxylic acid, combined with the large, nonpolar benzyl group, creates a molecule with a complex solubility profile. It possesses both polar, hydrogen-bonding moieties and a significant hydrophobic domain.

Theoretical Principles of Solubility in Organic Solvents

The dissolution of **H-D-Thr(Bzl)-OH** is governed by the principle of "like dissolves like," where solubility is maximized in solvents with similar intermolecular force characteristics.

- **Polarity and Hydrogen Bonding:** The amino and carboxyl groups can form strong hydrogen bonds. Polar protic solvents (e.g., methanol) can act as both H-bond donors and acceptors, while polar aprotic solvents (e.g., DMF, DMSO) are effective H-bond acceptors. These interactions are crucial for disrupting the crystal lattice of the solid solute.[\[4\]](#)
- **Influence of the Benzyl Protecting Group:** The large, aromatic benzyl group significantly increases the hydrophobicity of the molecule compared to unprotected threonine.[\[5\]](#) This structural feature enhances solubility in less polar organic solvents, such as dichloromethane (DCM), and in polar aprotic solvents that can accommodate nonpolar moieties.
- **Solvent-Solute Interactions:**
 - **Polar Aprotic Solvents (DMF, NMP, DMSO):** These are generally excellent solvents for protected amino acids.[\[2\]](#) Their high dielectric constants help to solvate the charged portions of the molecule, while their organic nature accommodates the benzyl group.
 - **Chlorinated Solvents (DCM):** DCM is a moderately polar solvent effective at dissolving compounds with large nonpolar groups. Its ability to solubilize protected amino acids is well-documented in peptide synthesis.[\[1\]](#)[\[2\]](#)
 - **Alcohols (Methanol, Ethanol):** As polar protic solvents, they can interact favorably with the polar groups but may be less effective at solvating the bulky benzyl group compared to polar aprotic solvents.
 - **Nonpolar Solvents (Hexane, Toluene):** Solubility is expected to be very low in these solvents, as they cannot effectively solvate the polar amine and carboxyl groups.

Solubility Profile of **H-D-Thr(Bzl)-OH** and Related Derivatives

Direct quantitative solubility data for **H-D-Thr(Bzl)-OH** is not extensively published. However, by synthesizing information from technical data sheets of its N-protected analogues (Boc- and Fmoc-), a reliable qualitative profile can be established. These derivatives are structurally similar and their solubility behavior provides a strong indication for the parent compound.

| Solvent | Solvent Type | Expected Solubility | Rationale & References |
|------------------------------|---------------|---------------------------|--|
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | Standard solvent for peptide synthesis; known to dissolve Fmoc- and Boc-protected amino acids effectively.[1][2][5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble to Highly Soluble | Similar to DMF, widely used in SPPS and known to solubilize protected amino acids.[1][2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent known to dissolve a wide range of organic molecules, including Boc-Thr(Bzl)-OH.[6][7] |
| Dichloromethane (DCM) | Chlorinated | Soluble | Widely used in organic synthesis and SPPS; technical data confirms solubility of Boc- and Fmoc-Thr(Bzl)-OH.[1] |

| | | | |
|-----------------------|--------------------|-------------------------------------|--|
| Methanol (MeOH) | Polar Protic | Moderately Soluble | Can engage in H-bonding but may be less effective due to the nonpolar benzyl group. Boc-D-Thr(Bzl)-OH is used in a methanol solution for optical rotation measurements, implying solubility. |
| Ethanol (EtOH) | Polar Protic | Sparingly to Moderately Soluble | Generally, amino acid solubility is lower in ethanol than in water. The benzyl group may slightly improve this. [8] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Often used to precipitate peptides; generally not a primary solvent for dissolving protected amino acids.[9] |
| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Lower polarity and weaker H-bond accepting capability compared to DMF or DMSO. |
| Toluene | Aromatic Nonpolar | Insoluble to Very Sparingly Soluble | Lacks the polarity to interact with the amine and acid groups. |
| Hexane | Aliphatic Nonpolar | Insoluble | Incompatible with the polar functional groups of the amino acid. |

Note: This table is a qualitative guide based on available data for structurally related compounds. For precise quantitative applications, experimental determination is required.

Experimental Protocol: Quantitative Solubility Determination

This section provides a robust, step-by-step protocol for determining the equilibrium solubility of **H-D-Thr(Bzl)-OH** in an organic solvent of interest. The method is based on the principle of preparing a saturated solution and quantifying the dissolved solute concentration.

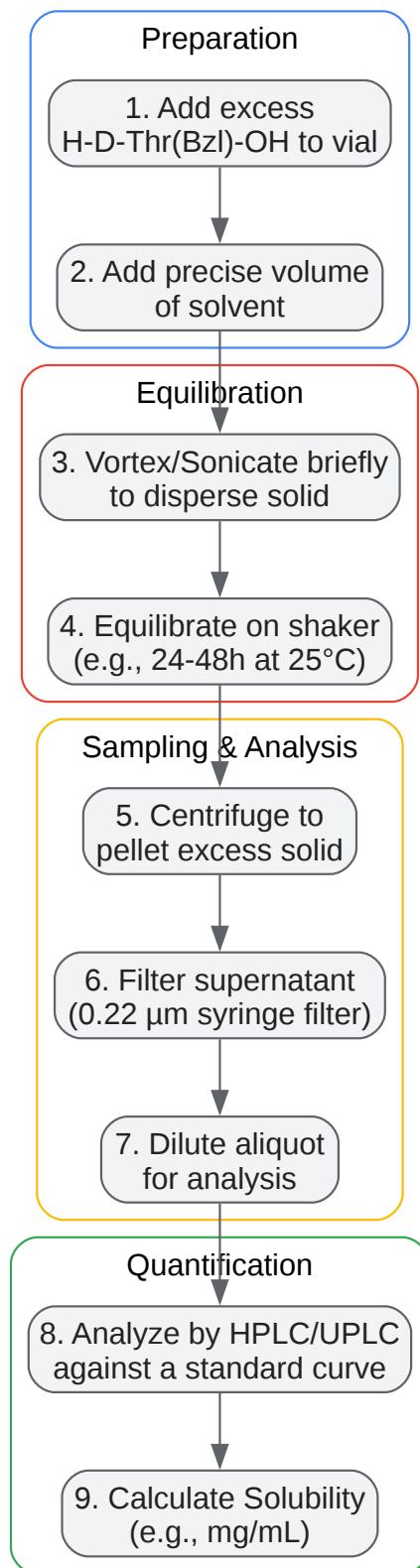
Rationale and Self-Validation

This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached. The key control point is the incubation time; taking measurements at successive time points (e.g., 24h and 48h) and confirming that the concentration does not change validates that the solution is saturated and the measurement is not time-dependent.^[8] Using a precise analytical method like UPLC or HPLC for quantification ensures accuracy and reproducibility.

Materials and Equipment

- **H-D-Thr(Bzl)-OH** (high purity)
- Test solvent (analytical grade)
- Analytical balance (± 0.01 mg)
- Vials with Teflon-lined caps (e.g., 2 mL or 4 mL)
- Thermostatic shaker or rotator
- Sonicator bath
- Syringe filters (0.22 μ m, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- HPLC or UPLC system with a UV detector

Workflow Diagram



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Figure 2: Experimental workflow for solubility determination.

Step-by-Step Methodology

- Preparation of Standard Curve: a. Accurately weigh a known amount of **H-D-Thr(Bzl)-OH** and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or DMF) to create a concentrated stock solution. b. Perform serial dilutions to prepare a series of at least five calibration standards of known concentrations. c. Analyze these standards by HPLC/UPLC to generate a standard curve of peak area versus concentration.
- Sample Preparation: a. To a series of vials, add an excess amount of solid **H-D-Thr(Bzl)-OH** (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium. b. Accurately pipette a precise volume of the test solvent into each vial (e.g., 1.00 mL).
- Equilibration: a. Tightly cap the vials. Briefly vortex and sonicate (5-10 minutes) to break up any clumps and maximize the surface area of the solid. b. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). c. Agitate the slurries for a minimum of 24 hours. To confirm equilibrium, a parallel set of vials can be agitated for 48 hours.
- Sampling and Analysis: a. After incubation, carefully remove the vials. Allow the excess solid to settle, or centrifuge the vials at low speed for 5-10 minutes. b. Withdraw an aliquot of the clear supernatant using a syringe. c. Immediately pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particulates. d. Accurately dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the range of the prepared standard curve. e. Inject the diluted sample into the HPLC/UPLC system and record the peak area.
- Calculation: a. Using the standard curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. The result is the equilibrium solubility of **H-D-Thr(Bzl)-OH** in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion

H-D-Thr(Bzl)-OH is a molecule of moderate polarity with both hydrogen-bonding capabilities and a significant nonpolar domain. This duality leads to high solubility in polar aprotic solvents like DMF, NMP, and DMSO, and good solubility in chlorinated solvents like DCM, making it

well-suited for applications in peptide synthesis. Its solubility is limited in alcohols and extremely poor in nonpolar media. For applications requiring precise concentration control or operating near saturation limits, the experimental protocol provided in this guide offers a reliable method for quantitative solubility determination, enabling evidence-based decisions in process development and chemical research.

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References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. H-THR(BZL)-OH price,buy H-THR(BZL)-OH - chemicalbook.com
- 4. scispace.com [scispace.com]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
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